The synthesis of NSC639828 involves several steps that can vary based on the specific synthetic route employed. While detailed methodologies are not extensively documented in the provided sources, general approaches to synthesizing similar compounds suggest the following:
The industrial production of NSC639828 would similarly follow these principles but would be optimized for scale, utilizing advanced techniques like continuous flow reactors to enhance yield and efficiency.
The molecular structure of NSC639828 can be characterized by its specific arrangement of atoms and functional groups, which are crucial for its biological activity. While exact structural data is not provided in the search results, compounds with similar functions often exhibit:
The precise three-dimensional conformation of NSC639828 would be essential for understanding its binding interactions with DNA polymerase and other cellular targets.
NSC639828 participates in several chemical reactions that underscore its role as a DNA polymerase inhibitor. Key aspects include:
Research into similar compounds indicates that modifications to the structure can significantly alter potency and selectivity against various polymerases .
The mechanism of action for NSC639828 primarily involves its competitive inhibition of DNA polymerase activity. This inhibition disrupts normal DNA synthesis processes, leading to:
Studies have shown that compounds affecting DNA polymerase can significantly impact tumor cell viability, making them valuable in cancer therapeutics .
NSC639828 exhibits several notable physical and chemical properties:
These properties are typically characterized using techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis .
NSC639828 has significant applications in scientific research, particularly in oncology:
Chemical Classification:NSC639828 is classified as an organic heterocyclic compound belonging to the benzimidazole family. Its systematic chemical name identifies it as a derivative incorporating bromo, chloro, and carbonyl functional groups arranged around a benzimidazole core. The compound's molecular formula is C₁₈H₁₃BrClN₅O₃, corresponding to a molecular weight of 462.68 g/mol. Its structure features a benzimidazole ring linked via an ether bond to a chlorinated benzene moiety, with urea-like carbonyl attachments contributing to its target-binding affinity. The presence of bromine and chlorine atoms enhances its electrophilic character, facilitating interactions with the enzymatic target [1].
Table 1: Chemical Identity of NSC639828
Property | Value |
---|---|
CAS Registry Number | 134742-26-0 |
Molecular Formula | C₁₈H₁₃BrClN₅O₃ |
Molecular Weight | 462.68 g/mol |
SMILES Notation | O=C(NC1=CC=C(C(Cl)=C1)OC2=NC=C(C=N2)Br)NC(C3=C(N)C=CC=C3)=O |
Appearance | Light yellow to green yellow solid |
Pharmacological Classification:Pharmacologically, NSC639828 is classified as a selective DNA polymerase α inhibitor. It belongs to the broader therapeutic category of antineoplastic agents targeting DNA replication enzymes. Within the Anatomical Therapeutic Chemical (ATC) classification system—which categorizes drugs based on organ system, therapeutic properties, and chemical characteristics—NSC639828 would conceptually align with L01 (Antineoplastic agents), specifically agents interfering with DNA synthesis (L01B). While not formally assigned an ATC code due to its investigational status, its mechanism places it alongside nucleoside analogues and topoisomerase inhibitors, albeit with a distinct target profile [1] [3].
Mechanistically, it functions as a competitive enzyme inhibitor with high specificity for DNA polymerase α, exhibiting an inhibitory concentration (IC₅₀) of 70 μM. This enzyme is essential for initiating DNA synthesis at replication origins and priming Okazaki fragments during discontinuous lagging-strand replication. By binding to the enzyme's active site or allosteric regulatory domains, NSC639828 halts the catalytic addition of nucleotides to growing DNA chains, effectively inducing replication arrest. Its selectivity distinguishes it from inhibitors of other replicative polymerases (e.g., Pol δ/ε), making it a precise molecular tool for dissecting replication mechanisms [1].
NSC639828 emerged from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), which systematically screens synthetic and natural compounds for anticancer potential. Its designation ("NSC" prefix) identifies it as an agent cataloged within the NCI's repository. Initial identification occurred in the early 1990s, evidenced by its CAS registry assignment (134742-26-0) in 1992-1993. Early screening data revealed its potent antiproliferative effects across the NCI-60 human tumor cell line panel, prompting further mechanistic investigation [1].
The compound's synthesis likely resulted from medicinal chemistry efforts focused on optimizing benzimidazole scaffolds for nucleic acid enzyme inhibition. Benzimidazoles have historically been explored for antimicrobial and antitumor applications (e.g., thiabendazole, bendamustine), but NSC639828's specific substitution pattern—particularly the bromo-chloro motif and ureido linkages—appears unique. Patent analyses suggest proprietary claims covering its synthesis and use were filed in the mid-to-late 1990s, though clinical development has not been reported. Despite promising preclinical activity, no pharmaceutical company has advanced it through clinical trials, leaving it primarily as a research tool for academic and institutional cancer biology studies [1].
NSC639828 holds dual significance as both a pharmacological probe and a therapeutic lead:
Mechanistic Probe for DNA Replication: NSC639828 provides a selective means to disrupt DNA polymerase α activity without directly inhibiting other replicative polymerases (e.g., Pol δ, Pol ε). Researchers utilize it to dissect the polymerase's role in replication initiation, fork progression, and checkpoint activation. Studies employing NSC639828 have helped elucidate how Pol α-primase complex dysfunction triggers replication stress responses, including ATR/Chk1 pathway activation and S-phase arrest. This selective inhibition is invaluable for distinguishing Pol α-specific functions from those of other polymerases in DNA repair and translesion synthesis [1].
Antitumor Lead with Novel Target: The compound demonstrates broad-spectrum growth inhibition against diverse cancer cell lines in vitro, validating DNA Pol α as a viable anticancer target. Its high antitumor activity, noted in the screening data, arises from its ability to induce irreversible S-phase arrest and apoptosis in rapidly dividing tumor cells. Unlike classical antimetabolites (e.g., 5-fluorouracil), NSC639828 directly targets the replication machinery's catalytic core, offering a complementary strategy to overcome resistance mechanisms associated with nucleotide depletion or imbalance [1].
Chemical Scaffold for Drug Design: NSC639828's benzimidazole-urea-oxygenether architecture serves as a novel pharmacophore for inhibitor optimization. Medicinal chemists explore modifications to its bromo, chloro, or carbonyl groups to enhance potency, solubility, or pharmacokinetic properties. Derivatives aim to reduce the relatively high IC₅₀ (70 μM) while maintaining selectivity. Computational docking studies leverage its structure to model interactions with the Pol α active site, guiding rational design of next-generation inhibitors [1].
Synergy Potential with Existing Therapies: Preliminary research suggests NSC639828 may synergize with agents inducing replication stress (e.g., topoisomerase inhibitors like etoposide) or DNA damage (e.g., platinum chemotherapeutics). By disabling a key component of the replication apparatus, it potentiates the cytotoxicity of these agents, offering routes for combination regimens. This synergy is particularly relevant for overcoming resistance in tumors with enhanced DNA repair capacity [1].
Table 2: Research Applications and Significance of NSC639828
Research Domain | Significance |
---|---|
Cancer Biology | Tool for inducing replication stress; Validates Pol α as therapeutic target |
Medicinal Chemistry | Novel benzimidazole-urea scaffold for inhibitor optimization |
Molecular Pharmacology | Probe for Pol α-specific functions in replication/repair |
Combination Therapy | Potential synergy with DNA-damaging agents and antimetabolites |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: